Cas no 14884-01-6 (4-Methoxy-1H-pyrazole)

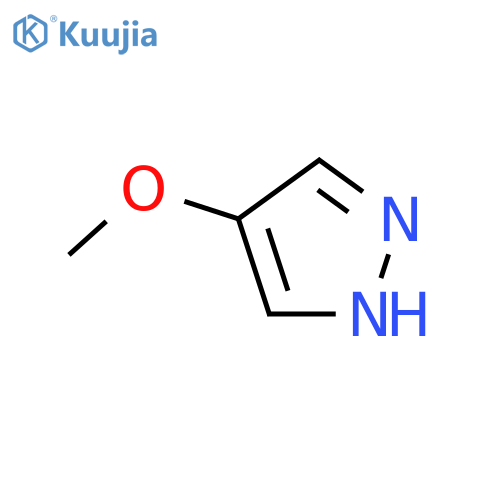

4-Methoxy-1H-pyrazole structure

商品名:4-Methoxy-1H-pyrazole

4-Methoxy-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole, 4-methoxy-

- 4-METHOXY-1H-PYRAZOLE

- 4-Methoyx-1H-Pyrazole

- 4-methoxypyrazole

- 4-methoxy-pyrazole

- NCFMDIJKEYGCRD-UHFFFAOYSA-N

- AK200730

- InChI=1/C4H6N2O/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6

- AKOS024124157

- SY100279

- MFCD22394063

- DTXSID50415948

- AMY1889

- CS-0050823

- A902518

- SB40548

- DA-10049

- AS-57888

- EN300-205144

- A1-08556

- 14884-01-6

- 4-Methoxy-1H-pyrazole

-

- MDL: MFCD22394063

- インチ: 1S/C4H6N2O/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)

- InChIKey: NCFMDIJKEYGCRD-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=NN([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 97.04025

- どういたいしつりょう: 98.048012819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 57.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 37.9

じっけんとくせい

- PSA: 35.01

4-Methoxy-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-205144-5.0g |

4-methoxy-1H-pyrazole |

14884-01-6 | 5.0g |

$607.0 | 2023-02-22 | ||

| Chemenu | CM111905-50g |

4-methoxy-1H-pyrazole |

14884-01-6 | 95%+ | 50g |

$3122 | 2023-03-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA065-25G |

4-methoxy-1H-pyrazole |

14884-01-6 | 97% | 25g |

¥ 6,976.00 | 2023-03-30 | |

| Enamine | EN300-205144-0.1g |

4-methoxy-1H-pyrazole |

14884-01-6 | 0.1g |

$66.0 | 2023-02-22 | ||

| Enamine | EN300-205144-0.25g |

4-methoxy-1H-pyrazole |

14884-01-6 | 0.25g |

$96.0 | 2023-02-22 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA065-1G |

4-methoxy-1H-pyrazole |

14884-01-6 | 97% | 1g |

¥ 640.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA065-10G |

4-methoxy-1H-pyrazole |

14884-01-6 | 97% | 10g |

¥ 3,511.00 | 2023-03-30 | |

| Chemenu | CM111905-5g |

4-methoxy-1H-pyrazole |

14884-01-6 | 95+% | 5g |

$1125 | 2021-08-06 | |

| Chemenu | CM111905-10g |

4-methoxy-1H-pyrazole |

14884-01-6 | 95+% | 10g |

$1899 | 2021-08-06 | |

| eNovation Chemicals LLC | D209722-2g |

4-methoxy-1H-pyrazole |

14884-01-6 | 95% | 2g |

$1300 | 2024-08-03 |

4-Methoxy-1H-pyrazole 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

14884-01-6 (4-Methoxy-1H-pyrazole) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14884-01-6)4-Methoxy-1H-pyrazole

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):234.0/421.0/951.0